2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol
Overview
Description
2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol is a heterocyclic compound that features a thiazolidine ring attached to a phenol group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a thiazolidine ring and a phenol group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol typically involves the reaction of a phenol derivative with a thiazolidine precursor. One common method includes the condensation of 2-methoxyphenol with a thiazolidine-2-thione in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiazolidine-2-thiol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate biological processes, such as inflammation and cell proliferation, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(1,3-thiazolidin-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-Methoxy-4-(1,3-thiazolidin-2-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
2-Methoxy-4-(1,3-thiazolidin-2-yl)benzaldehyde: Features an aldehyde group instead of a phenol group.
Uniqueness
2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol is unique due to the presence of both a methoxy group and a phenol group, which contribute to its distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-methoxy-4-(1,3-thiazolidin-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-9-6-7(2-3-8(9)12)10-11-4-5-14-10/h2-3,6,10-12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBGBCQCAFWNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NCCS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913011 | |
Record name | 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10913011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98896-96-9 | |
Record name | 2-(4-Hydroxy-3-methoxyphenyl)thiazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098896969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10913011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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